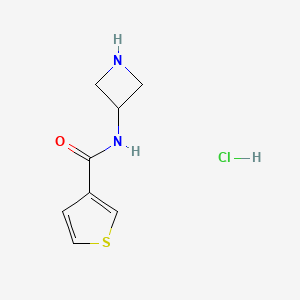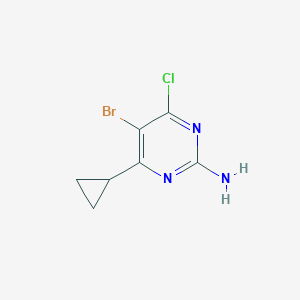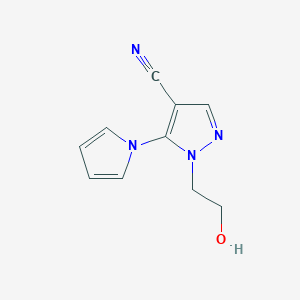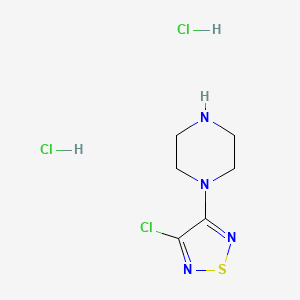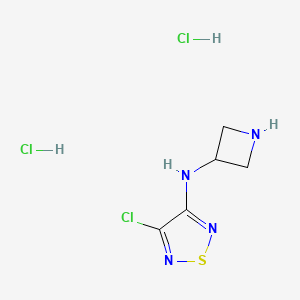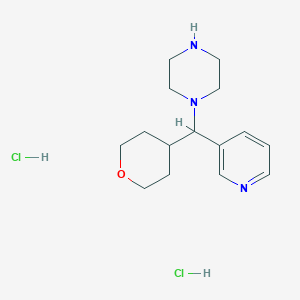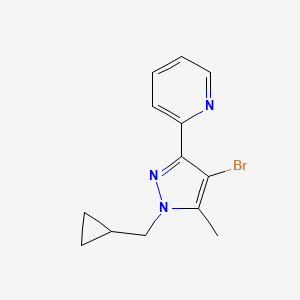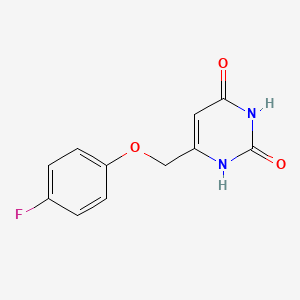
6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “5-(2-ETHOXYETHYL)-5-[4-(4-FLUOROPHENOXY)PHENOXY]PYRIMIDINE-2,4,6(1H,3H,5H)-TRIONE” is a small molecule . It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .
Molecular Structure Analysis
The compound “5-(2-ETHOXYETHYL)-5-[4-(4-FLUOROPHENOXY)PHENOXY]PYRIMIDINE-2,4,6(1H,3H,5H)-TRIONE” has a molecular weight of 402.3731 and a chemical formula of C20H19FN2O6 .
Physical And Chemical Properties Analysis
The compound “5-(2-ETHOXYETHYL)-5-[4-(4-FLUOROPHENOXY)PHENOXY]PYRIMIDINE-2,4,6(1H,3H,5H)-TRIONE” has a molecular weight of 402.3731 and a chemical formula of C20H19FN2O6 .
Scientific Research Applications
Molecular Synthesis and Characterization
6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione and its derivatives are prominently utilized in the field of molecular synthesis. They serve as key components in the creation of various heterocycle compounds, showcasing structural diversity and complexity. Such compounds are synthesized and characterized through methods like NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. This compound's derivatives exhibit unique electronic structures and interactions among different orbitals, as demonstrated through density functional theory (DFT) and time-dependent (TD-DFT) computation studies. The properties of these derivatives, including their HOMO and LUMO energy values and molecular electrostatic potential (MEP) analyses, are meticulously studied, indicating their potential in diverse scientific applications, such as materials science and drug design (Ashraf et al., 2019).
Biological Activities and Applications
Derivatives of 6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione have been explored for their biological activities. Some compounds synthesized from this core structure have demonstrated significant urease inhibition activity, which is a valuable trait in the development of treatments for diseases like peptic ulcers and urolithiasis caused by urease-producing bacteria (Rauf et al., 2010). Moreover, certain derivatives have been shown to possess herbicidal activities, indicating their potential use in agricultural applications. For example, compounds like 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione have exhibited considerable herbicidal activity against specific crops, opening avenues for their use in crop protection and management strategies (Huazheng, 2013).
properties
IUPAC Name |
6-[(4-fluorophenoxy)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-7-1-3-9(4-2-7)17-6-8-5-10(15)14-11(16)13-8/h1-5H,6H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYRGQDENJRSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



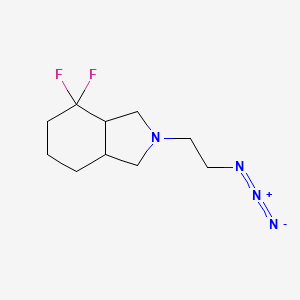

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)
![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)

